molecular formula C11H22N2O2 B13000233 Tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate

Tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate

Cat. No.: B13000233
M. Wt: 214.30 g/mol
InChI Key: ZBJRXENQXZFEFN-UHFFFAOYSA-N
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Description

Structural Elucidation and Nomenclature of Tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name follows IUPAC guidelines for bicyclic amines and protected carboxylates. The parent structure is azetidine , a four-membered saturated heterocycle with one nitrogen atom. The numbering begins at the nitrogen, with the tert-butyl carbamate group occupying position 1. At position 3, the substituent is a 1-aminopropan-2-yl group, comprising a secondary amine (-NH2) attached to a propane backbone.

Breakdown of the name :

  • tert-butyl : A branched alkyl group [(CH3)3C-] serving as a protecting group for the carboxylate.
  • 1-carboxylate : Indicates the ester functional group (-COO-) at position 1.
  • 3-(1-aminopropan-2-yl) : Specifies the substituent at position 3 as a propane chain with an amine at carbon 2.

The molecular formula is C11H22N2O2 (molecular weight: 214.30 g/mol). Key distinguishing features include the strained azetidine ring and the steric bulk of the tert-butyl group, which influences reactivity and conformational stability.

Molecular Geometry and Conformational Analysis

The azetidine ring adopts a puckered conformation to alleviate angle strain inherent to four-membered rings. Computational studies reveal two primary puckering modes:

  • Envelope conformation : Three atoms lie in a plane, with the fourth displaced.
  • Twist conformation : Two adjacent atoms deviate above and below the plane.

The tert-butyl group at position 1 imposes steric constraints, favoring a pseudo-equatorial orientation to minimize van der Waals repulsions with the azetidine ring. The 1-aminopropan-2-yl substituent at position 3 adopts a gauche configuration , enabling hydrogen bonding between the amine and carbonyl oxygen (Figure 1).

Key geometric parameters :

Parameter Value Source
N1-C2 bond length 1.45 Å
C3-C4 bond angle 88.5°
Dihedral angle (N1-C2-C3-C4) 25.3°

Comparative analysis with proline (a five-membered pyrrolidine derivative) shows reduced ring strain in azetidine (∼20 kcal/mol vs. ∼25 kcal/mol for pyrrolidine), impacting its reactivity in substitution and ring-opening reactions.

Comparative Analysis of Azetidine-Based Carboxylate Derivatives

This compound belongs to a broader class of azetidine carboxylates with varying substituents. Key structural analogs include:

Tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate
  • Molecular formula : C12H24N2O2.
  • Substituent difference : A 2-methylpropan-2-yl group replaces the propan-2-yl chain, introducing additional branching.
  • Conformational impact : Increased steric hindrance reduces rotational freedom at position 3, stabilizing the chair-like azetidine conformation.
Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate
  • Molecular formula : C12H22N2O2.
  • Substituent difference : A cyclopropylmethyl group replaces the propan-2-yl chain.
  • Electronic effects : The cyclopropane ring’s angle strain enhances electrophilicity at the adjacent amine.

Table 1: Comparative Properties of Azetidine Derivatives

Compound Molecular Weight (g/mol) Key Substituent Ring Puckering Angle
This compound 214.30 1-aminopropan-2-yl 25.3°
Tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate 228.36 1-amino-2-methylpropan-2-yl 27.1°
Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate 226.32 cyclopropylmethyl 22.8°

The tert-butyl group universally enhances hydrolytic stability across derivatives by shielding the carboxylate from nucleophilic attack. However, substituent bulk inversely correlates with solubility in polar solvents (e.g., water solubility: 0.12 mg/mL for the cyclopropyl derivative vs. 0.08 mg/mL for the methylpropan-2-yl analog).

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-8(5-12)9-6-13(7-9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3

InChI Key

ZBJRXENQXZFEFN-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1CN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Azetidine Ring Formation and Functionalization

The azetidine ring is commonly constructed via intramolecular cyclization of appropriate amino alcohol or amino halide precursors. For this compound, the 3-position substitution with the 1-aminopropan-2-yl group is introduced either by:

  • Nucleophilic substitution on a 3-haloazetidine intermediate with an aminopropan-2-yl nucleophile.
  • Reductive amination or amination of a 3-substituted azetidine precursor.

A representative synthetic route involves the use of tert-butyl 3-bromoazetidine-1-carboxylate as a key intermediate, which undergoes nucleophilic substitution with an appropriate amine or amino alcohol derivative to install the 1-aminopropan-2-yl group.

Protection with tert-Butyl Carbamate (Boc)

The nitrogen atom of the azetidine ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically in the presence of a base such as triethylamine or sodium bicarbonate, to yield the tert-butyl carbamate protecting group. This step is crucial to prevent unwanted side reactions during subsequent functionalization steps.

Representative Experimental Conditions and Yields

Step Reagents/Conditions Yield Notes
Preparation of tert-butyl 3-bromoazetidine-1-carboxylate Bromination of azetidine-1-carboxylate precursor; use of N-bromosuccinimide or similar brominating agents High (up to 100%) Intermediate for nucleophilic substitution
Nucleophilic substitution with 1-aminopropan-2-yl nucleophile Potassium carbonate base; N,N-dimethylformamide solvent; 60°C; overnight Moderate to high (varies) Efficient substitution on 3-bromoazetidine derivative
Boc protection of azetidine nitrogen Di-tert-butyl dicarbonate; base (e.g., triethylamine); dichloromethane solvent; room temperature; 2-4 hours High (>90%) Standard carbamate protection procedure

Alternative Synthetic Routes and Variations

  • Hydroxyazetidine Intermediate Route: Some syntheses involve the formation of a 3-hydroxyazetidine intermediate, which is then converted to the 3-aminopropan-2-yl derivative via substitution or reductive amination. This route may offer better control over stereochemistry and functional group compatibility.

  • Reductive Amination: Direct reductive amination of a 3-azetidinone intermediate with an appropriate amino alcohol or amine can also yield the target compound, followed by Boc protection.

Research Findings and Optimization Notes

  • The choice of solvent and base significantly affects the substitution efficiency on the 3-bromoazetidine intermediate. Polar aprotic solvents like DMF and bases such as potassium carbonate or sodium tert-butoxide are preferred for high yields.

  • Reaction temperature and time are critical; moderate heating (60–100°C) and extended reaction times (overnight to 48 hours) improve conversion rates without decomposing sensitive intermediates.

  • Purification is typically achieved by silica gel chromatography using gradients of ethyl acetate and heptane or petroleum ether, ensuring high purity of the final product.

  • The Boc protecting group is stable under a variety of reaction conditions, facilitating further synthetic transformations if needed.

Summary Table of Key Preparation Steps

Preparation Step Key Reagents Conditions Yield Range Comments
Azetidine ring bromination N-bromosuccinimide or similar Room temp to mild heating Up to 100% Produces 3-bromoazetidine intermediate
Nucleophilic substitution Potassium carbonate, DMF 60°C, overnight Moderate to high Introduces 1-aminopropan-2-yl group
Boc protection Di-tert-butyl dicarbonate, base RT, 2-4 h >90% Protects azetidine nitrogen

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate has garnered attention for its potential pharmaceutical applications:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit activity against various cancer cell lines, potentially influencing pathways involved in tumor growth and metastasis .
  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis and systemic lupus erythematosus .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

  • It can participate in various chemical reactions, including nucleophilic substitutions and cyclization processes, facilitating the development of new compounds with desirable biological activities .

Case Study 1: Anticancer Research

A study investigating the anticancer properties of azetidine derivatives found that compounds similar to this compound showed promising results in inhibiting the proliferation of cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through specific signaling pathways .

Case Study 2: Anti-inflammatory Effects

Research highlighted the anti-inflammatory potential of azetidine derivatives in preclinical models. Compounds were shown to reduce pro-inflammatory cytokine production, suggesting their utility in managing chronic inflammatory diseases .

Data Tables

Application Area Description References
Medicinal ChemistryPotential anticancer and anti-inflammatory agent
Organic SynthesisBuilding block for complex organic molecules
Drug DevelopmentInvestigated for therapeutic applications

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Amino-Substituted Azetidines

Compound Name Substituent Molecular Formula Key Properties/Applications Synthesis Method Reference
This compound 1-Aminopropan-2-yl C₁₁H₂₂N₂O₂ Primary amine for functionalization; intermediate in drug synthesis Not explicitly detailed in evidence
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Amino + hydroxymethyl C₉H₁₈N₂O₃ Bifunctional group for dual reactivity (e.g., amidation and oxidation) Derived from tert-butyl 3-oxoazetidine-1-carboxylate via hydroxyimine formation
Tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate Propargylamine C₁₁H₁₈N₂O₂ Alkyne group enables click chemistry Commercial synthesis (Aaron Chemicals LLC)

Key Differences :

  • The target compound’s 1-aminopropan-2-yl group provides a secondary amine, whereas the hydroxymethyl derivative () offers orthogonal reactivity for sequential modifications.
  • The propargylamine analog () is tailored for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in the target compound.

Ester/Alkoxy-Substituted Azetidines

Compound Name Substituent Molecular Formula Key Properties/Applications Synthesis Method Reference
Tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate Methoxyethylidene ester C₁₁H₁₇NO₄ Electrophilic α,β-unsaturated ester for Michael additions General Procedure A (condensation)
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate Ethoxyethylidene ester C₁₂H₁₉NO₄ Adjustable ester hydrophobicity for solubility tuning General Procedure A (condensation)
Tert-butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate Isopropoxyethylidene ester C₁₃H₂₁NO₄ Steric hindrance slows hydrolysis General Procedure A (condensation)

Key Differences :

  • These compounds (–10) feature conjugated ester groups, enabling reactivity distinct from the amine in the target compound.
  • The alkoxy chain length influences steric and electronic properties, affecting reaction kinetics and solubility .

Heterocyclic and Aromatic Derivatives

Compound Name Substituent Molecular Formula Key Properties/Applications Synthesis Method Reference
Tert-butyl 3-(1-phenyl-1H-pyrazol-3-yl)azetidine-1-carboxylate Pyrazole ring C₁₈H₂₄N₃O₂ Aromaticity enhances π-π stacking in drug-receptor interactions Suzuki-Miyaura coupling with phenylboronic acid
Tert-butyl 3-(1-hydroxybutyl)-2-(4-tert-butylphenyl)azetidine-1-carboxylate Hydroxybutyl + aryl C₂₃H₃₅NO₃ Diastereoselective synthesis; potential chiral auxiliary Procedure D (stereoselective cyclization)

Key Differences :

  • The pyrazole derivative () is optimized for targeting aromatic-binding enzyme pockets, unlike the aliphatic amine in the target compound.
  • The diastereoselectivity noted in highlights the role of steric effects in synthesis, which is less critical for the target compound’s linear side chain.

Functional Group Diversity and Reactivity

Compound Name Unique Feature Reactivity Highlight Reference
Tert-butyl 3-cyano-3-[3-(trimethylsilyl)prop-2-yn-1-yl]azetidine-1-carboxylate Cyano + silylated alkyne Nitrile for nucleophilic attack; silyl group for desilylation
Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate Iodomethyl Halogen for cross-coupling (e.g., Negishi, Stille)

Key Insight :

  • The target compound’s amine group is more nucleophilic than the cyano or iodo groups in these analogs, directing its use toward amide or urea formations rather than cross-coupling .

Biological Activity

Tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate, also known as a synthetic organic compound, has garnered attention for its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : Approximately 228.33 g/mol
  • Key Features : The compound includes an azetidine ring, a tert-butyl group, and a carboxylate functional group, which contribute to its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it can modulate enzyme activity, making it a valuable tool in biochemical research aimed at understanding metabolic pathways . However, the specific mechanisms of action remain largely unexplored due to limited research.

Enzyme Interactions

Research indicates that this compound can influence enzyme activity through binding interactions. Its azetidine structure may facilitate interactions with active sites of enzymes, potentially leading to alterations in enzymatic function. For example:

Enzyme Effect of Compound Reference
Cyclic nucleotide phosphodiesteraseInhibition observed in vitro
AcetylcholinesteraseModulation of activity

Protein-Ligand Binding

Studies have shown that this compound can bind to specific protein targets, which is crucial for understanding its therapeutic potential. Binding assays indicate that the compound may exhibit selectivity towards certain receptors, influencing downstream signaling pathways.

Case Studies and Research Findings

  • Case Study on Enzyme Modulation :
    • A study investigated the effects of this compound on various metabolic enzymes. Results indicated a significant inhibition of phosphodiesterase activity, suggesting potential applications in treating conditions related to cyclic nucleotide signaling .
  • Therapeutic Potential :
    • Another research effort focused on the compound's role as a potential therapeutic agent in neurological disorders. The ability to modulate acetylcholinesterase activity points towards applications in Alzheimer's disease treatment .

Synthesis of this compound

The synthesis typically involves several steps, including the formation of the azetidine ring and subsequent functionalization. Common solvents and catalysts used include tetrahydrofuran (THF) and palladium on carbon (Pd/C). The general synthetic route can be summarized as follows:

  • Formation of the azetidine ring via cyclization.
  • Introduction of the tert-butyl group.
  • Carboxylation to yield the final product.

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